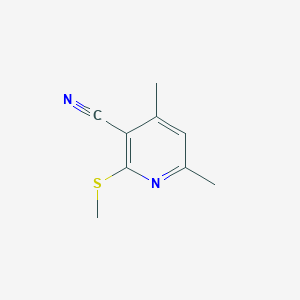

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

Description

Overview and Significance in Heterocyclic Chemistry

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile occupies a prominent position within the broader family of substituted pyridine derivatives, representing a sophisticated example of heterocyclic chemistry design principles. The compound's molecular formula C₉H₁₀N₂S encompasses multiple functional elements that contribute to its unique chemical behavior and synthetic utility. The pyridine ring system, which forms the core structure, exhibits the characteristic aromaticity and electron-deficient nature that governs the reactivity patterns of this compound class.

The strategic placement of functional groups around the pyridine ring creates a molecule with distinct electronic properties that differentiate it from simpler pyridine derivatives. The methylsulfanyl group at the 2-position introduces electron-donating characteristics through sulfur's lone pair electrons, while the carbonitrile group at the 3-position provides strong electron-withdrawing effects. This electronic interplay between donating and withdrawing substituents generates a unique reactivity profile that has attracted significant research attention in heterocyclic synthesis applications.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader category of functionalized pyridines that serve as key intermediates in pharmaceutical and agrochemical development. Research has demonstrated that pyridine derivatives bearing similar substitution patterns exhibit enhanced biological activity profiles compared to their unsubstituted counterparts, establishing these compounds as valuable scaffolds for medicinal chemistry applications.

Table 1: Basic Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂S | |

| Molecular Weight | 178.25 g/mol | |

| Chemical Abstracts Service Number | 72456-86-1 | |

| Melting Point | 80-85°C | |

| Physical Form | Solid (powder) | |

| Purity (commercial) | 95% |

Historical Context and Development

The development of this compound can be traced through the broader historical evolution of pyridine chemistry and the progressive sophistication of heterocyclic synthesis methodologies. Early research in pyridine chemistry focused primarily on simple substituted derivatives, but advancing synthetic capabilities enabled the preparation of more complex multifunctional systems like this compound. The historical progression from basic pyridine derivatives to sophisticated polyfunctional molecules reflects the growing understanding of structure-activity relationships in heterocyclic chemistry.

The synthetic approaches that enabled the preparation of compounds such as this compound emerged from decades of research into pyridine ring construction and functionalization strategies. Historical development of these methodologies involved the refinement of condensation reactions, cyclization processes, and functional group introduction techniques that collectively provided the synthetic foundation for accessing this particular compound. The evolution of these synthetic methods represents a significant advancement in heterocyclic chemistry capabilities.

Literature evidence suggests that compounds bearing the specific substitution pattern found in this compound have been subjects of investigation since the latter half of the twentieth century, with research focusing on understanding their chemical behavior and potential applications. The historical development trajectory shows increasing sophistication in both synthetic methodology and analytical characterization techniques, enabling more detailed studies of these complex heterocyclic systems.

The compound's historical significance also relates to its role in advancing understanding of pyridine chemistry principles, particularly regarding the effects of multiple substituents on chemical reactivity and biological activity. Historical research has demonstrated that the combination of electron-donating and electron-withdrawing groups on pyridine rings creates unique reactivity profiles that have informed broader synthetic strategy development in heterocyclic chemistry.

Current Research Relevance

Contemporary research interest in this compound reflects several important trends in modern organic and medicinal chemistry. The compound serves as a valuable synthetic intermediate for accessing more complex heterocyclic systems, particularly in pharmaceutical research where pyridine-containing molecules constitute significant portions of active pharmaceutical ingredient libraries. Current research demonstrates that compounds with similar structural features exhibit promising biological activities, driving continued investigation into this chemical class.

Modern synthetic methodologies have enhanced the accessibility and utility of this compound as a research tool and synthetic building block. Recent advances in cross-coupling reactions, functional group transformations, and ring construction techniques have expanded the synthetic possibilities for incorporating this compound into larger molecular frameworks. These methodological advances have positioned the compound as an important component in contemporary synthetic organic chemistry research programs.

Current research relevance also stems from the compound's potential applications in materials science and catalysis research, where pyridine derivatives serve important roles as ligands and functional components. The unique electronic properties imparted by the specific substitution pattern make this compound particularly interesting for applications requiring precise electronic tuning of molecular properties. Research groups have investigated similar compounds for their coordination chemistry properties and potential applications in metal-catalyzed transformations.

Table 2: Recent Research Applications and Investigations

Properties

IUPAC Name |

4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBIUWWLAZLZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350325 | |

| Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72456-86-1 | |

| Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Functionalization Starting from 4,6-Dimethylpyridine

One common method involves starting from 4,6-dimethylpyridine, which undergoes sequential reactions to introduce the methylsulfanyl and cyano groups:

Step 1: Introduction of the methylsulfanyl group

The 2-position of 4,6-dimethylpyridine is functionalized by reaction with methylsulfonyl chloride or related sulfonyl reagents, followed by reduction or substitution to yield the methylsulfanyl substituent. This step requires careful control of reaction conditions to avoid over-oxidation or side reactions.Step 2: Cyanation at the 3-position

The cyano group is introduced typically by nucleophilic substitution or palladium-catalyzed cyanation reactions at the 3-position of the pyridine ring. The choice of cyanide source and catalyst system is critical to achieve high yield and selectivity.

This approach is supported by spectral analysis such as IR and NMR, confirming the presence of the methylsulfanyl and cyano groups and the integrity of the pyridine ring.

Three-Component Condensation Method

An alternative and efficient synthetic route involves a three-component condensation reaction:

- Reactants: Cyanothioacetamide, acetaldehyde, and 1-(prop-1-en-2-yl)piperidine

- Process: These components undergo a condensation reaction to form 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile as an intermediate.

- Alkylation: The intermediate is then alkylated with alkyl halides such as methyl iodide to introduce the methylsulfanyl group at position 2, yielding the target compound 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile.

This method offers a streamlined synthesis with good yields and allows for structural diversification by varying the alkyl halide used in the alkylation step.

Related Synthetic Routes and Analogues

Research on related pyridine derivatives shows that methylthio-substituted pyridine-3-carbonitriles can be synthesized by methylation of thioxo intermediates. For example, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be methylated with methyl iodide in the presence of sodium hydroxide in ethanol to yield 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile with a 74% yield.

Additionally, reactions involving chloroacetonitrile and ethyl chloroacetate with substituted pyridines have been reported to afford various functionalized pyridine-3-carbonitriles, indicating the versatility of the pyridine-3-carbonitrile scaffold for further chemical modifications.

- Data Table: Summary of Preparation Methods

Spectral Analysis: IR spectra confirm the presence of cyano groups (sharp bands near 2218 cm⁻¹) and methylsulfanyl groups (characteristic C–S stretching). NMR spectra show methyl singlets corresponding to the methyl groups on the pyridine ring and the methylsulfanyl substituent. Mass spectrometry confirms molecular weight consistent with C9H10N2S.

Purity and Structural Elucidation: Recrystallization from ethanol or other solvents is commonly used to purify the compound. Elemental analysis and chromatographic techniques further confirm purity and identity.

Hazard and Handling: The compound is classified as hazardous due to acute toxicity and corrosive properties, necessitating careful handling and storage under controlled conditions.

The preparation of this compound is well-established through multi-step functionalization of 4,6-dimethylpyridine or via a three-component condensation approach followed by alkylation. These methods provide reliable access to the compound with good yields and allow for structural modifications. Analytical techniques such as IR, NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound. The choice of method depends on available starting materials, desired scale, and specific research requirements.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (–SCH₃) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Nucleophilic Substitution

The methylsulfanyl group is susceptible to nucleophilic displacement, particularly with amines or thiols.

Cyclization Reactions

The carbonitrile group facilitates cyclization with bifunctional nucleophiles, forming fused heterocycles.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes halogenation or nitration at specific positions.

Functional Group Transformations

The carbonitrile group participates in hydrolysis and reduction reactions.

Cross-Coupling Reactions

The methylsulfanyl group can be replaced via transition-metal catalysis.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its substituents:

Scientific Research Applications

Chemistry

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its functional groups allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

This compound is being investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules. It has been shown to interact with specific molecular targets, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions.

Medicine

Research indicates that this compound exhibits promising pharmacological properties:

-

Antimicrobial Activity : It has demonstrated significant antimicrobial effects against various pathogens. For instance, studies reported Minimum Inhibitory Concentration (MIC) values against common bacteria and fungi:

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 -

Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro assays indicated inhibition of cancer cell proliferation with IC50 values as follows:

Cell Line IC50 (µM) MCF-7 (breast cancer) 15 HeLa (cervical cancer) 20 A549 (lung cancer) 25

These findings support its potential use in developing new antimicrobial agents and anticancer drugs .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results highlighted its potent activity against both gram-positive and gram-negative bacteria, supporting its application in antimicrobial drug development.

Study on Anticancer Activity

Another investigation focused on the anticancer properties of pyridine derivatives. The study demonstrated that this compound inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is not well-documented. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, for example, can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine-3-carbonitrile Derivatives

Substituent Effects on Fluorescence and Spectroscopic Properties

Pyridine-3-carbonitrile derivatives with varied substituents exhibit distinct fluorescence and electronic properties. For example:

- 2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4) and related analogs (S5, S6) display enhanced extinction coefficients (ε) and fluorescence intensity due to the electron-donating -SCH₃ group, which stabilizes excited states. These compounds emit in the blue-green region (410–500 nm) .

- In contrast, 2-amino-4-(4-cyanophenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile (S3) shows a red-shifted emission with reduced intensity due to the electron-withdrawing cyano (-CN) group, which alters charge distribution .

However, the absence of amino groups may limit fluorescence intensity compared to S4–S6, as amino groups often enhance π-conjugation and intermolecular interactions .

Structural and Crystallographic Differences

- 4,6-Diamino-2-(methylsulfanyl)pyridine-3-carbonitrile: This analog features amino (-NH₂) groups at positions 4 and 6 instead of methyl. The amino groups participate in intermolecular N–H⋯N hydrogen bonds, forming a 3D network. The pyridine ring is nearly planar (max deviation: 0.029 Å) .

- 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile : The methyl groups preclude hydrogen bonding, likely resulting in weaker intermolecular forces and altered crystal packing. The planarity of the pyridine core is expected to persist, but steric effects from the methyl substituents may influence dihedral angles with adjacent rings in derivatives .

Electronic and Reactivity Trends

- Electron-donating groups (-SCH₃, -CH₃) : Enhance extinction coefficients and stabilize excited states, as seen in S4–S4. The target compound’s -SCH₃ and methyl groups may similarly improve charge transfer efficiency .

- Electron-withdrawing groups (-CN, -CF₃) : Reduce fluorescence intensity but increase thermal stability. For example, 6-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 338963-45-4) leverages -CF₃ for electronic modulation, though its applications are less explored .

Tabulated Comparison of Key Derivatives

Biological Activity

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both methyl and methylsulfanyl groups, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on similar compounds:

- Target Interaction : The compound likely binds to specific receptors or enzymes, influencing their activity. For instance, it may exhibit high affinity for certain enzyme targets involved in metabolic pathways .

- Biochemical Pathways : It has been suggested that this compound participates in biochemical pathways similar to other pyridine derivatives, potentially exhibiting antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's derivatives have shown effectiveness against:

- Bacteria : Effective against Escherichia coli and Staphylococcus aureus.

- Fungi : Demonstrated activity against Candida albicans and other yeast-like fungi .

Anticancer Potential

Studies have explored the anticancer properties of pyridine derivatives, suggesting that this compound may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound may promote apoptosis in tumor cells, contributing to its anticancer effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings support the potential use of this compound in developing new antimicrobial agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyridine derivatives. In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

This study highlights the compound's potential as a lead for anticancer drug development .

Q & A

Q. What are the common synthetic routes for 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile, and what are their limitations?

The compound is typically synthesized via multi-step reactions, such as Knopagel condensation followed by cyclization. Traditional methods involve high-temperature reflux in toluene, which is time-consuming (4–6 hours) and solvent-intensive, leading to environmental and cost inefficiencies . Alternative approaches, such as microwave-assisted synthesis or solvent-free conditions, have been proposed but require optimization to balance yield and scalability .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Structural characterization employs:

- Spectroscopy : IR for functional group identification (e.g., nitrile stretch ~2200 cm⁻¹), ¹H/¹³C NMR for substituent analysis, and mass spectrometry for molecular weight confirmation .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL software. Hydrogen-bonding networks are analyzed via geometric parameters (e.g., bond distances, angles) and displacement ellipsoids .

Q. What pharmacological activities are reported for pyridine-3-carbonitrile derivatives?

Derivatives exhibit diverse bioactivities, including IKK-β inhibition (relevant to inflammation), anticancer properties via kinase modulation, and fluorescence-based cation sensing. These activities are evaluated through in vitro assays (e.g., cell viability tests) and in vivo models .

Q. How is hydrogen bonding analyzed in the crystal structure of this compound?

Hydrogen-bond geometry (e.g., D···A distances, angles) is quantified using SC-XRD data. For example, N–H···N interactions in the crystal lattice stabilize the structure, with bond lengths typically ranging from 2.8–3.0 Å .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize the synthesis yield of this compound?

- Catalyst Optimization : Heterogeneous catalysts (e.g., silica-supported bases) reduce reaction time and waste compared to traditional NaOH in methanol .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity, while microwave irradiation improves energy efficiency. Reaction parameters (temperature, stoichiometry) must be systematically varied to minimize byproducts like diselenobispyridines .

Q. How do reaction parameters influence byproduct formation (e.g., diselenobispyridine derivatives) during synthesis?

Byproducts arise from competing pathways under varying conditions:

- Temperature : Elevated temperatures (>50°C) favor diselenobispyridine formation via oxidative coupling, while lower temperatures (0°C) suppress this .

- Catalyst Loading : Excess base or prolonged reaction times increase side reactions. Kinetic monitoring (e.g., TLC, HPLC) is critical for pathway control .

Q. What strategies resolve discrepancies between theoretical and experimental structural data in crystallography?

- Refinement Protocols : SHELXL’s least-squares refinement against high-resolution data (R-factor < 0.05) adjusts atomic positions and thermal parameters. Multi-scan absorption corrections (e.g., SADABS) mitigate experimental artifacts .

- Computational Validation : Density Functional Theory (DFT) calculations compare optimized geometries with SC-XRD results to identify steric or electronic mismatches .

Q. How can computational methods predict the bioactivity of novel derivatives?

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C4/C6) with bioactivity using regression analysis.

- Docking Studies : Simulate binding interactions with target proteins (e.g., IKK-β) to prioritize derivatives for synthesis .

Q. What experimental approaches validate substituent effects on fluorescence properties?

- Solvatochromism Studies : Measure emission spectra in solvents of varying polarity to assess environmental sensitivity.

- Viscosity Probes : Use time-resolved fluorescence to evaluate intramolecular rotation restrictions in viscous media .

Methodological Notes

- Synthesis : Prioritize microwave-assisted or solvent-free protocols to enhance green chemistry metrics .

- Crystallography : Use SHELXTL for rapid structure solution and validation via Rint (< 0.05) and θ range (3–25°) .

- Bioactivity Screening : Combine high-throughput assays with molecular docking to streamline lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.